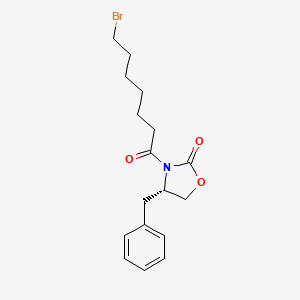

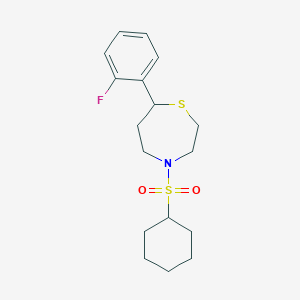

(S)-4-Benzyl-3-(7-bromoheptanoyl)oxazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of oxazolidinone derivatives often involves strategic formation of the oxazolidin-2-one ring, a core structure that imparts significant chemical properties to the compound. For example, the synthesis of related oxazolidinone compounds has been demonstrated through methods that involve starting from ketones or aldehydes and amino alcohols, followed by cyclization reactions to form the oxazolidin-2-one ring. These methods underscore the importance of chirality and the use of chiral auxiliaries in achieving the desired stereochemistry of the final product (Zappia et al., 2007).

Molecular Structure Analysis

The molecular structure of oxazolidinones, including "(S)-4-Benzyl-3-(7-bromoheptanoyl)oxazolidin-2-one", is characterized by the presence of a 5-membered oxazolidin-2-one ring. This structure is crucial for the compound's chemical behavior and interactions. X-ray crystallography studies on similar compounds reveal that the oxazolidin-2-one ring tends to be planar or nearly planar, which is significant for the compound's ability to participate in various chemical reactions and form stable intermolecular interactions (W. Cunico et al., 2010).

Chemical Reactions and Properties

Oxazolidinones, including "(S)-4-Benzyl-3-(7-bromoheptanoyl)oxazolidin-2-one", exhibit a range of chemical reactivities that are pivotal in synthetic chemistry. They are known to undergo nucleophilic attacks, cycloaddition reactions, and serve as intermediates in the synthesis of various complex molecules. The presence of functional groups such as the bromoheptanoyl moiety and benzyl group in the molecule opens up possibilities for further functionalization and reactions leading to diverse chemical structures (A. Pałasz, 2005).

Physical Properties Analysis

The physical properties of oxazolidinones are influenced by their molecular structure. The planarity of the oxazolidin-2-one ring, along with the nature of substituents, affects the compound's solubility, boiling point, melting point, and crystal structure. These properties are crucial for the compound's application in chemical synthesis and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of "(S)-4-Benzyl-3-(7-bromoheptanoyl)oxazolidin-2-one" are defined by its functional groups and oxazolidinone core. The compound's reactivity is influenced by the electrophilic and nucleophilic centers within the molecule. Its ability to form hydrogen bonds and engage in π-π stacking interactions makes it a versatile intermediate in the construction of complex molecular architectures.

For more insights and detailed information on related compounds and their applications in synthetic and medicinal chemistry, these references provide a foundation for understanding the significance of oxazolidinones, including "(S)-4-Benzyl-3-(7-bromoheptanoyl)oxazolidin-2-one":

- (Zappia et al., 2007)

- (W. Cunico et al., 2010)

- (A. Pałasz, 2005)

Scientific Research Applications

Structural and Interaction Properties

The compound (S)-4-Benzyl-3-(7-bromoheptanoyl)oxazolidin-2-one shares structural similarities with oxazolidin-2-one derivatives, which are known for their planar structures and specific dihedral angles between substituent groups. For instance, studies have highlighted the planarity of the oxazolidin-2-one unit and its interactions within crystalline structures, such as weak intermolecular C—H⋯O and C—H⋯π interactions (Zhao & Xu, 2011) (Cunico et al., 2010).

Synthetic and Medicinal Chemistry Applications

Oxazolidin-2-ones serve as versatile ligands in chemical syntheses, such as the CuI-catalyzed amidation of aryl halides and the cyclization of o-halobenzanilides. This illustrates the compound's potential in facilitating complex organic reactions (Ma & Jiang, 2008). Additionally, oxazolidin-2-ones are popular frameworks in synthetic organic chemistry, utilized as chiral auxiliaries in asymmetric synthesis and as protective groups for 1,2-aminoalcohols, showcasing their importance in the construction of intricate molecular architectures (Zappia et al., 2007).

Photophysical Properties and Applications

The oxazolidin-2-one framework also finds application in the study of photophysical properties, with investigations into the solvatochromic behavior of synthesized compounds revealing their potential in areas like organic light-emitting devices and nonlinear optical materials. This highlights the compound's relevance in advanced material sciences (Kumari et al., 2016).

Biological Applications

Oxazolidin-2-one derivatives have been explored for their antileukemic activities, with certain analogs showing significant effects against human leukemia cells, underscoring the compound's potential in medicinal chemistry and drug development (Singh et al., 2011).

Mechanism of Action

properties

IUPAC Name |

(4S)-4-benzyl-3-(7-bromoheptanoyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrNO3/c18-11-7-2-1-6-10-16(20)19-15(13-22-17(19)21)12-14-8-4-3-5-9-14/h3-5,8-9,15H,1-2,6-7,10-13H2/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXJJIVRIVXVKX-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)CCCCCCBr)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C(=O)O1)C(=O)CCCCCCBr)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-phenyl-N-[2-(2-thienyl)ethyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2482091.png)

![4-((4-chlorophenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B2482094.png)

![2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol](/img/structure/B2482097.png)

![3-fluoro-4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2482098.png)

![5-Methyl-2-(3-phenylureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2482100.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2482109.png)